Pyraziflumid

Overview

Description

Pyraziflumid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide discovered and developed by Nihon Nohyaku Co., Ltd . It exhibits excellent fungicidal activities against a broad range of plant diseases and has a favorable safety profile for the Integrated Pest Management (IPM) program .

Synthesis Analysis

The synthesis of Pyraziflumid involves the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent . Various N-(biphenyl-2-yl)pyrazine-2-carboxamides were synthesized, and their structure–activity relationships were studied. The optimization of the fungicidal performance of the series finally led to the identification of Pyraziflumid .

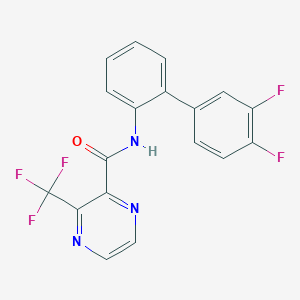

Molecular Structure Analysis

The molecular formula of Pyraziflumid is C18H10F5N3O . It is an SDHI with a unique chemical structure containing the 3-(trifluoromethyl)pyrazine-2-carboxamide group .

Chemical Reactions Analysis

While specific chemical reactions involving Pyraziflumid are not detailed in the sources, it’s known that Pyraziflumid was found by researching the unique chemical derivatives, 3-(trifluoromethyl)pyrazine-2-carboxamides .

Scientific Research Applications

Fungicide Development

Pyraziflumid is a novel fungicide discovered and developed by Nihon Nohyaku Co., Ltd . It exhibits excellent fungicidal activities against a broad range of plant diseases .

Succinate Dehydrogenase Inhibitor (SDHI)

Pyraziflumid is a novel succinate dehydrogenase inhibitor (SDHI) . SDHIs are a class of fungicides that inhibit the succinate dehydrogenase enzyme, disrupting energy production in the fungus.

Integrated Pest Management (IPM) Program

Pyraziflumid has a favorable safety profile for the Integrated Pest Management (IPM) program . IPM is a pest control strategy that uses a variety of complementary strategies including: mechanical devices, physical devices, genetic, biological, legal, cultural management, and chemical management.

Preventive, Residual and Curative Activity

Pyraziflumid has good biological properties, such as preventive, residual and curative activity . This means it can prevent the occurrence of diseases, remain effective for a long period after application, and can cure diseases that have already occurred.

Rain-fastness

Pyraziflumid has the property of rain-fastness . This means it remains effective even after rainfall, which is a significant advantage in regions with high rainfall.

Broad Spectrum of Activity

Pyraziflumid shows excellent biological activity against ascomycete and basidiomycete fungi . This means it can control a wide variety of fungal diseases, making it a versatile tool in plant disease management.

Commercial Applications

Pyraziflumid was registered and launched in Japan in 2018 . It was also registered in South Korea in 2018 and is now under development in other countries . It has been commercialized under the names PARADE® 20FL for vegetables, PARADE® 15FL for fruit crops, and DECIDE® FL for turf in Japan .

Resistance Management

Pyraziflumid is classified as code 7 by the Fungicide Resistance Action Committee (FRAC) . This means it belongs to a group of fungicides that have a moderate to high risk of resistance development. Therefore, it plays a role in resistance management strategies in agriculture.

Mechanism of Action

Target of Action

Pyraziflumid is a novel Succinate Dehydrogenase Inhibitor (SDHI) fungicide . Succinate dehydrogenase (SDH) is the primary target of Pyraziflumid . SDH, also known as mitochondrial complex II, is a key enzyme in the tricarboxylic acid cycle and the mitochondrial electron transport chain .

Mode of Action

Pyraziflumid inhibits the activity of succinate dehydrogenase (SDH), thereby disrupting the energy production within the fungal cells . This disruption in energy production leads to the death of the fungal cells, thereby exhibiting its fungicidal activity .

Biochemical Pathways

The inhibition of SDH by Pyraziflumid affects the tricarboxylic acid cycle and the mitochondrial electron transport chain . These are crucial biochemical pathways for energy production within the cell. By inhibiting SDH, Pyraziflumid disrupts these pathways, leading to a lack of energy within the fungal cells, which ultimately leads to their death .

Pharmacokinetics

As a fungicide, it is typically applied externally to plants, where it is absorbed and distributed across the plant tissues to exert its effect .

Result of Action

Pyraziflumid exhibits excellent fungicidal activities against a broad range of plant diseases . It shows excellent biological activity against ascomycete and basidiomycete fungi and exhibits good controlling activity against many diseases in the field .

Action Environment

It is known that pyraziflumid has good biological properties, such as preventive, residual, and curative activity, and rain-fastness . This suggests that it remains effective in various environmental conditions and is resistant to being washed away by rain.

Safety and Hazards

Future Directions

Pyraziflumid was registered and launched in Japan in 2018. It was registered in South Korea in 2018 and is now under development in other countries . It is expected to be taken up by plants and move inside the plants. Pyraziflumid has a potential to move through the soil and, therefore, may reach groundwater .

properties

IUPAC Name |

N-[2-(3,4-difluorophenyl)phenyl]-3-(trifluoromethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F5N3O/c19-12-6-5-10(9-13(12)20)11-3-1-2-4-14(11)26-17(27)15-16(18(21,22)23)25-8-7-24-15/h1-9H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEJMLAPZVXPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)NC(=O)C3=NC=CN=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942515-63-1 | |

| Record name | Pyraziflumid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942515-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraziflumid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942515631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRAZIFLUMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63QDM8XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)